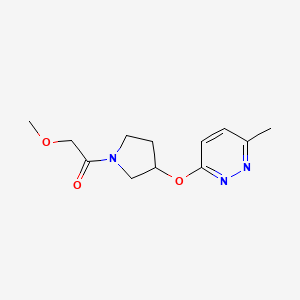
2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a pyridazine moiety, and a methoxy group
準備方法
The synthesis of 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyridazine moiety. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The methoxy group and other substituents can be replaced with different functional groups under suitable conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe in biological studies to understand molecular interactions.
Industry: Used in the synthesis of various industrial chemicals and materials
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine moieties play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects .
類似化合物との比較
Similar compounds include other pyrrolidine and pyridazine derivatives. What sets 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds are pyrrolidine-2-one and pyridazinone derivatives .
生物活性
2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic compound with a complex structure that includes a pyrrolidine ring and a methylpyridazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H19N3O3, with a molecular weight of approximately 265.31 g/mol. The structure features a methoxy group, a pyrrolidine ring, and a 6-methylpyridazine moiety, contributing to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives containing pyrrolidine and pyridazine structures. While specific data on this compound is limited, related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus, E. coli |
| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | E. coli |
| 2-Methoxy-1-(3-(6-methylpyridazin-3-yloxy)piperidin-1-yl)ethanone | TBD | TBD |
Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.
The mechanism by which compounds like this compound exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, studies suggest that similar compounds may inhibit key enzymes in bacterial pathways or disrupt cell membrane integrity.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrolidine derivatives:
- Antibacterial Screening : A study evaluated the antibacterial activity of various pyrrolidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antimicrobial efficacy (MIC values ranging from 4.69 to 22.9 µM against various strains) .
- Antifungal Properties : In vitro tests demonstrated antifungal activity against Candida albicans and Fusarium oxysporum for related compounds, suggesting potential applications in treating fungal infections .
特性
IUPAC Name |
2-methoxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-9-3-4-11(14-13-9)18-10-5-6-15(7-10)12(16)8-17-2/h3-4,10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKZTKIBEKBSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













